molecular formula C8H5KNO2+ B092261 Potassium phthalimide CAS No. 1074-82-4

Potassium phthalimide

Cat. No. B092261
CAS RN: 1074-82-4
M. Wt: 186.23 g/mol
InChI Key: FYRHIOVKTDQVFC-UHFFFAOYSA-M
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Description

Potassium phthalimide (KPI) is a chemical compound with weak basicity, known for its role in carbon dioxide capture and as a catalyst in various organic reactions. It is used in the synthesis of a range of chemicals, including pharmaceuticals and polymers, due to its nucleophilicity and basicity which are crucial for its reactivity .

Synthesis Analysis

The synthesis of potassium phthalimide can be achieved through various methods. One approach involves the reaction of phthalimide with potassium to form the potassium salt. This compound can also be used as an initiating system for the anionic ring-opening multibranching polymerization of glycidol, leading to the formation of well-defined hyperbranched polyglycerols with phthalimide moieties . Additionally, potassium phthalimide can be synthesized from 15N-enriched ammonium sulfate for the preparation of 15N-enriched polyamines, demonstrating its versatility in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of potassium phthalimide is characterized by its phthalimide anion and a potassium cation. The structure has been studied using various spectroscopic methods such as NMR and FTIR, which support its role in carbon dioxide capture through the formation of potassium carbamate . The structure of related compounds, such as amphiphilic phthalocyanine derivatives, has been elucidated using NMR and elemental analysis, indicating the presence of phthalimidomethyl groups in the phthalocyanine ring .

Chemical Reactions Analysis

Potassium phthalimide is an effective organocatalyst in a variety of chemical reactions. It catalyzes the synthesis of Biginelli-type compounds under solvent-free conditions, demonstrating its green chemistry credentials . It is also used in the synthesis of isoxazol-5(4H)-ones in aqueous medium , and in the multicomponent tandem synthesis of chromenes and pyran-3-carboxylates . Furthermore, it facilitates the one-pot synthesis of Biginelli and Hantzsch compounds, highlighting its efficiency and reusability as a catalyst . The activation of trimethylsilyl cyanide by potassium phthalimide for the synthesis of TMS-protected cyanohydrins showcases its catalytic versatility under mild conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium phthalimide contribute to its wide range of applications. Its weak basicity is a key feature that enables rapid carbon dioxide capture with almost equimolar absorption, making it an excellent absorbent for this purpose . The compound's ability to undergo various functional transformations, such as the conversion of phthaloyl groups to amine functionalities, further exemplifies its chemical reactivity and utility in polymer chemistry . The Gabriel Synthesis of primary amines, which involves the reaction of potassium phthalimide with alkylating agents, is another important chemical property that has been extensively reviewed .

Scientific Research Applications

  • Carbon Dioxide Capture and Conversion : PPI shows excellent capability for carbon dioxide capture due to its weak basicity and almost equimolar absorption efficiency. The captured carbon dioxide can be easily converted into value-added chemicals and fuel-related products under mild conditions (Zhang et al., 2014).

  • Organocatalysis in Synthesis : PPI has been identified as a highly effective organocatalyst for the cyanosilylation of various carbonyl compounds under mild conditions. It facilitates the synthesis of TMS-protected cyanohydrins with high to quantitative yields (Dekamin & Karimi, 2009).

  • Green Synthesis of Chemical Compounds : PPI has been used for the one-step multicomponent synthesis of various compounds such as Hantzsch 1,4-dihydropyridines, polyhydroquinolines, and others under solventless conditions. This method is noted for its environmental friendliness, high yields, and the reusability of the catalyst (Kiyani & Ghiasi, 2015).

  • Synthesis of Isoxazol-5(4H)-ones : PPI is an efficient catalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in aqueous medium. This method offers advantages like high yield, shorter reaction times, and environmental friendliness (Kiyani & Ghorbani, 2017).

  • In Hypolipidemic Activity : The lipid-lowering action of N-substituted phthalimide derivatives, including potassium phthalimide, indicates the potential of phthalimide moiety in treating hyperlipidemia in rodents (Chapman et al., 1979).

  • Gabriel Synthesis of Primary Amines : The reaction of potassium phthalimide with halogenoalkanes leads to N-alkylphthalimide, which can be converted into primary amines. This process, known as the Gabriel Synthesis, is significant for the synthesis of amines (Gibson & Bradshaw, 1968).

  • Synthesis of Phthalimide Derivatives : PPI has been utilized in various synthetic processes, including the preparation of N-(6-Chloro-1-oxy-3-pyridinemethyl)phthalimide and other derivatives, showcasing its versatility in organic synthesis (Guo-hua, 2006).

  • Ultrasonic-Assisted Reactions : PPI has been used under ultrasonic-assisted conditions for N-alkylation reactions, demonstrating its efficiency in various synthesis processes (Vivekanand & Wang, 2012).

  • In Polymer Synthesis : PPI has been employed in the anionic ring-opening polymerization of glycidol, leading to the synthesis of phthalimide monofunctional hyperbranched polyglycerols. This showcases its application in advanced polymer chemistry (Kasza et al., 2017).

Safety And Hazards

Potassium phthalimide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water for several minutes in case of contact with eyes .

Future Directions

Potassium phthalimide has been used as an efficient and simple organocatalyst for the one-pot synthesis of dihydropyrano . It has also been used in the synthesis of 6-amino-1,4-dihydropyrano . The compound has potential for further exploration in the field of organic synthesis.

properties

IUPAC Name

potassium;isoindol-2-ide-1,3-dione
Source PubChem
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InChI

InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRHIOVKTDQVFC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)[N-]C2=O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

85-41-6 (Parent)
Record name Potassium phthalimide
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DSSTOX Substance ID

DTXSID5027358
Record name Potassium 1,3-dioxo-1,3-dihydroisoindol-2-ide
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Molecular Weight

185.22 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name Potassium phthalimide
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Product Name

Potassium phthalimide

CAS RN

1074-82-4
Record name Potassium phthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, potassium salt (1:1)
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Record name Potassium 1,3-dioxo-1,3-dihydroisoindol-2-ide
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Record name N-potassium phthalimide
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Record name POTASSIUM PHTHALIMIDE
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Synthesis routes and methods

Procedure details

In a 1-liter three-neck round bottom flask, phthalimide (50 g) was suspended in ethyl alcohol (500 ml) and cooled to about 0° C. under stirring. A solution of alcoholic KOH (19 gm in 150 ml alcohol) was added slowly over a period of 15-20 mins., while keeping the mass temperature at 0°-5° C. After the addition was complete, the reaction mixture was stirred for 1/2 hour at 0°-5° C. and then filtered.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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